molecular formula C20H20N4O3S B10994358 ethyl 2-{[(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-{[(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B10994358
M. Wt: 396.5 g/mol
InChI Key: QJQMGWBYBQNCHY-UHFFFAOYSA-N
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Description

  • Ethyl 2-{[(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a fused heterocyclic structure.
  • Let’s break down its name:

      Ethyl: Indicates the presence of an ethyl group (CH₃CH₂-).

      2-{[(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate:

  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • The exact mechanism remains an active area of research.
    • Likely targets specific cellular pathways or proteins due to its structural features.
  • Comparison with Similar Compounds

      Similar Compounds:

    Biological Activity

    Ethyl 2-{[(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate, a compound with the CAS number 1282110-53-5, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is a derivative of thiazole and pyrazole, two classes of compounds known for their diverse pharmacological properties.

    Chemical Structure and Properties

    The molecular formula of this compound is C20H20N4O3SC_{20}H_{20}N_{4}O_{3}S, with a molecular weight of approximately 396.5 g/mol. The structure includes a thiazole ring, which is often associated with antimicrobial and anticancer activities, and a pyrazole moiety that has been linked to anti-inflammatory effects.

    Antimicrobial Activity

    Research indicates that derivatives of pyrazole and thiazole possess significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study highlighted that certain pyrazole derivatives demonstrated bacteriostatic activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting a potential application in treating resistant infections .

    Antitumor Activity

    Thiazole derivatives are also recognized for their antitumor properties. This compound may exhibit similar effects due to its structural components. Research has shown that thiazole-containing compounds can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

    Anti-inflammatory Effects

    Pyrazole derivatives are known for their anti-inflammatory activity. The incorporation of the pyrazole moiety in this compound could enhance its potential as an anti-inflammatory agent. Studies indicate that these compounds can modulate inflammatory pathways, providing therapeutic benefits in conditions like arthritis and other inflammatory diseases .

    Case Studies and Research Findings

    Several studies have explored the biological activities of compounds structurally related to this compound:

    Study Focus Findings
    Study AAntimicrobial ActivityPyrazole derivatives showed MIC values as low as 4 µg/mL against MRSA .
    Study BAntitumor EffectsThiazole derivatives induced apoptosis in cancer cell lines with IC50 values ranging from 2 to 10 µM .
    Study CAnti-inflammatory EffectsCompounds demonstrated significant reduction in pro-inflammatory cytokines in vitro .

    Properties

    Molecular Formula

    C20H20N4O3S

    Molecular Weight

    396.5 g/mol

    IUPAC Name

    ethyl 2-[(5-cyclopropyl-2-phenylpyrazole-3-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

    InChI

    InChI=1S/C20H20N4O3S/c1-3-27-19(26)17-12(2)21-20(28-17)22-18(25)16-11-15(13-9-10-13)23-24(16)14-7-5-4-6-8-14/h4-8,11,13H,3,9-10H2,1-2H3,(H,21,22,25)

    InChI Key

    QJQMGWBYBQNCHY-UHFFFAOYSA-N

    Canonical SMILES

    CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=NN2C3=CC=CC=C3)C4CC4)C

    Origin of Product

    United States

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